2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-(3-Benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide is a complex organic compound known for its significant chemical and biological properties. Its intricate structure lends itself to a variety of applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, which are then assembled under specific conditions. Key steps may involve the condensation of pyrimidine derivatives with benzyl-containing molecules, followed by amide formation with 2-methoxyphenyl acetic acid derivatives. Reaction conditions often include the use of catalysts such as palladium on carbon and solvents like dimethylformamide (DMF).
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve more streamlined processes to improve yield and purity. Techniques such as continuous flow synthesis and advanced catalytic methods are employed to optimize large-scale production. Quality control measures, including chromatography and spectroscopy, are critical to ensure the consistency of the product.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes a variety of chemical reactions, including:
Oxidation
Reduction
Substitution
Addition reactions
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents for substitution reactions. Conditions often involve controlled temperatures, pH adjustments, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The primary products of these reactions depend on the specific reagents and conditions used For instance, oxidation may yield higher-order oxides, while reduction could result in partially or fully reduced forms of the original compound
Scientific Research Applications
This compound has diverse applications across several fields:
Chemistry: : Used as a precursor for the synthesis of more complex molecules.
Biology: : Functions as an inhibitor or activator in biochemical assays.
Medicine: : Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: : Utilized in the manufacturing of specialty chemicals and advanced materials.
Mechanism of Action
The biological activity of 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide is primarily mediated through its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound's mechanism often involves the modulation of signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
When compared to other compounds with similar structural motifs, 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide stands out due to its unique balance of stability and reactivity. Similar compounds include:
3-Benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidine
N-(2-methoxyphenyl)pyrimidine-2,4-dione
These compounds share core structural elements but differ in functional groups or substituents, which significantly influence their chemical behavior and application potential. The uniqueness of this compound lies in its specific substitution pattern, providing a distinct set of properties valuable for scientific exploration.
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Properties
IUPAC Name |
2-(3-benzyl-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl)-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4/c1-31-19-12-6-5-10-17(19)25-20(28)15-26-18-11-7-13-24-21(18)22(29)27(23(26)30)14-16-8-3-2-4-9-16/h2-13H,14-15H2,1H3,(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOAVXPHDGEOLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)N=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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